Thiodigalactoside

Description

RN given refers to beta-D-galactopyranoside (D-Gal)-isome

Properties

IUPAC Name |

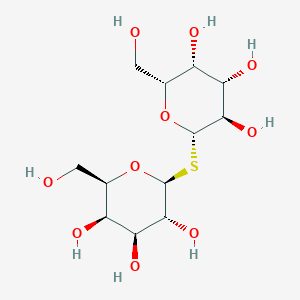

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O10S/c13-1-3-5(15)7(17)9(19)11(21-3)23-12-10(20)8(18)6(16)4(2-14)22-12/h3-20H,1-2H2/t3-,4-,5+,6+,7+,8+,9-,10-,11+,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYKYBMOFPMXDRQ-ZFDCCPEWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)SC2C(C(C(C(O2)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)S[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80441-61-8, 51555-87-4 | |

| Record name | Thiodigalactoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080441618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiodigalactoside | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04396 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Thiodigalactoside: A Technical Guide to its Mechanism of Action as a Galectin Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the molecular mechanisms underpinning the therapeutic potential of Thiodigalactoside (TDG). A non-metabolizable disaccharide, TDG functions as a potent, orally active inhibitor of galectins, a family of β-galactoside-binding proteins.[1][2][3] Its primary mechanism of action lies in its ability to competitively bind to the carbohydrate-recognition domain (CRD) of galectins, particularly galectin-1 (Gal-1) and galectin-3 (Gal-3), thereby disrupting their diverse biological functions.[1] This inhibitory action translates into significant anti-cancer, anti-inflammatory, and anti-obesity effects, making TDG and its derivatives promising candidates for therapeutic development.

Core Mechanism: Competitive Inhibition of Galectins

This compound's structure mimics the natural ligands of galectins, allowing it to bind to their CRD. This binding is a competitive interaction, preventing galectins from engaging with their endogenous glycoprotein and glycolipid partners on the cell surface and in the extracellular matrix. This disruption of galectin-mediated interactions is the foundational step for its observed physiological effects.

Quantitative Data: Binding Affinities and In Vivo Efficacy

The following tables summarize the key quantitative metrics associated with this compound's activity.

Table 1: Binding Affinity of this compound for Human Galectins

| Galectin Target | Dissociation Constant (Kd) |

| Galectin-1 (GAL1) | 24 µM |

| Galectin-3 (GAL3) | 49 µM |

| Galectin-8 | 24 - 78 µM (range) |

| Galectin-9 | 24 - 78 µM (range) |

Data sourced from multiple studies, indicating a strong affinity for several key galectins implicated in disease.[2][3][4][5]

Table 2: In Vivo Experimental Dosing and Effects

| Study Type | Animal Model | Dosing Regimen | Key Outcomes | Reference |

| Anti-Cancer | B16F10 melanoma & 4T1 breast cancer (mice) | 40, 80, 120 mg/kg (intratumoral injection) every 3 days | Significant reduction in tumor growth, increased CD8+ T-cell infiltration, decreased angiogenesis. | [1] |

| Anti-Obesity | High-Fat Diet-Induced Obese (Sprague-Dawley rats) | 5 mg/kg (intraperitoneal injection) once weekly for 5 weeks | 27.3% reduction in body weight gain, inhibition of adipogenesis and lipogenesis. | [6] |

| Anti-Obesity (in vitro) | 3T3-L1 and HIB1B adipocytes | 250 and 500 µM | Dose-dependent reduction of fat accumulation. | [2][3] |

Signaling Pathways and Therapeutic Effects

TDG's mechanism of action is multifaceted, stemming from the inhibition of various galectin-driven pathological processes.

Anti-Cancer Mechanism

In the tumor microenvironment, elevated expression of galectins, particularly Galectin-1, promotes tumor progression through several mechanisms. TDG counteracts these effects by:

-

Immune Dysregulation Reversal: Cancer cells secrete Galectin-1 to evade immune surveillance by inducing apoptosis in activated T cells.[1] By inhibiting Galectin-1, TDG protects tumor-infiltrating CD8+ T lymphocytes, enhancing the host's anti-tumor immune response.[1]

-

Inhibition of Angiogenesis: Galectin-1 promotes the formation of new blood vessels (angiogenesis) that supply tumors with nutrients.[1] TDG blocks the binding of Galectin-1 to endothelial cells, thereby inhibiting angiogenesis and slowing tumor growth.[1]

-

Blocking Protection Against Oxidative Stress: Galectin-1 can protect endothelial cells from oxidative stress-induced apoptosis. TDG inhibits this protective effect, contributing to the disruption of the tumor vasculature.[1]

Anti-Obesity Mechanism

Recent studies have identified Galectin-1 as a key player in high-fat diet-induced obesity. TDG's inhibitory effect on Gal-1 leads to:

-

Inhibition of Adipogenesis and Lipogenesis: By blocking Gal-1, TDG attenuates the differentiation of pre-adipocytes into mature fat cells and reduces fat accumulation in cultured adipocytes.[6]

-

Increased Energy Expenditure: TDG treatment has been shown to increase the expression of proteins associated with thermogenesis, leading to greater energy expenditure.[6]

Anti-Fibrotic and Anti-Inflammatory Mechanisms

Derivatives of this compound are in clinical development for fibrotic diseases. For instance, GB0139, an inhaled TDG derivative, has been investigated for COVID-19 pneumonitis and idiopathic pulmonary fibrosis (IPF).[7][8][9] The mechanism is centered on inhibiting Galectin-3, which is a key regulator of inflammation and fibrosis. By blocking Gal-3, these inhibitors can reduce the pro-fibrotic signaling pathways that lead to tissue scarring.[8][10]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used to elucidate TDG's mechanism of action.

In Vivo Murine Cancer Model

-

Objective: To assess the anti-tumor efficacy of TDG as a single agent.

-

Cell Lines: B16F10 melanoma or 4T1 mammary carcinoma cells.

-

Animal Model: C57BL/6 or Balb/c mice.

-

Procedure:

-

Tumor cells (7 x 105 cells in 150 µl of PBS) are incubated with TDG at 37°C for 1 hour.

-

The cell suspension is implanted subcutaneously into the left chest region of the mice.

-

Three days post-implantation, mice receive intratumoral injections of TDG (at 40, 80, or 120 mg/kg) or a vehicle control.

-

Injections are repeated every 3 days.

-

Tumor volume is measured regularly using the formula: [longest diameter × (shortest diameter)2]/2.

-

After a predetermined period (e.g., 3 weeks), mice are sacrificed, and tumors are excised for further analysis (e.g., flow cytometry for CD8+ cells, immunostaining for CD31+ endothelial cells).[1]

-

Endothelial Cell Tube Forming Assay

-

Objective: To evaluate the effect of TDG on in vitro angiogenesis.

-

Materials: Matrigel™, EAhy926 or HUVEC endothelial cells, recombinant Galectin-1, TDG.

-

Procedure:

-

Ice-cold Matrigel™ is added to pre-cooled 24-well plates and allowed to solidify at 37°C for 30 minutes.

-

Samples containing DMEM with recombinant Galectin-1, TDG, or a sucrose control are added to the wells.

-

Endothelial cells (5 x 105) are plated onto the Matrigel surface.

-

After 18 hours of culture, the formation of capillary-like structures (tubes) is visualized by microscopy and quantified.[1]

-

Galectin Inhibition Assay (In Vitro)

-

Objective: To quantify the inhibitory potency of TDG on galectin binding.

-

Methodology: A common method is a competitive binding assay, such as a fluorescence polarization (FP) assay or an ELISA-based format.

-

Procedure (ELISA-based example):

-

Microtiter plates are coated with a glycoprotein ligand for the galectin of interest (e.g., asialofetuin for Gal-3).

-

Residual binding sites are blocked (e.g., with BSA).

-

Varying concentrations of the inhibitor (TDG) are pre-incubated with a fixed concentration of the target galectin (e.g., Gal-3).

-

The inhibitor/galectin mixture is added to the coated wells for 1 hour.

-

The plate is washed to remove unbound galectin.

-

A primary antibody against the galectin, followed by a secondary enzyme-linked antibody, is used to detect the amount of bound galectin.

-

A substrate is added, and the resulting signal is measured. The signal is inversely proportional to the inhibitory activity of TDG.[11]

-

References

- 1. This compound inhibits murine cancers by concurrently blocking effects of galectin-1 on immune dysregulation, angiogenesis and protection against oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | Galectin | TargetMol [targetmol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Targeted inhibition of galectin 1 by this compound dramatically reduces body weight gain in diet-induced obese rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An Inhaled Galectin-3 Inhibitor in COVID-19 Pneumonitis: A Phase Ib/IIa Randomized Controlled Clinical Trial (DEFINE) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of Galectin-3 Targeting Drugs for Therapeutic Applications in Various Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. FDA approves an IND from Galecto Biotech for TD139 treatment of IPF patients. – Phase Ib/IIa Trial to Start in the UK – Galecto, Inc. [galecto.com]

- 10. Discovery and Optimization of the First Highly Effective and Orally Available Galectin-3 Inhibitors for Treatment of Fibrotic Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

Thiodigalactoside as a Galectin Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Thiodigalactoside (TDG) is a synthetic, non-metabolizable disaccharide that acts as a competitive inhibitor of galectins, a family of β-galactoside-binding proteins.[1][2][3] By mimicking the natural carbohydrate ligands of galectins, TDG blocks their interactions with cell surface glycoproteins and other binding partners, thereby modulating various cellular processes. This technical guide provides an in-depth overview of TDG as a galectin inhibitor, focusing on its binding characteristics, its impact on key signaling pathways, and the experimental methodologies used to evaluate its efficacy.

Data Presentation: Quantitative Binding Affinities of this compound

This compound exhibits broad-spectrum inhibitory activity against several members of the galectin family. The binding affinities, typically measured as dissociation constants (Kd), vary among the different galectins. The following table summarizes the reported Kd values for TDG with various human galectins.

| Galectin | Dissociation Constant (Kd) in µM | Method |

| Galectin-1 | 24 | Not Specified |

| Galectin-3 | 49 | Not Specified |

| Galectin-8 | 78 | Not Specified |

| Galectin-9 | 78 | Not Specified |

Experimental Protocols

This section details the methodologies for key experiments cited in the study of this compound as a galectin inhibitor.

Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination

Isothermal Titration Calorimetry (ITC) is a technique used to determine the thermodynamic parameters of binding interactions, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of binding.

Principle: ITC directly measures the heat released or absorbed during the binding of a ligand (TDG) to a macromolecule (galectin) in solution. A solution of the ligand is titrated into a solution of the macromolecule, and the resulting heat changes are measured.

Protocol Outline:

-

Sample Preparation:

-

Recombinant human galectin is dialyzed against a suitable buffer (e.g., phosphate-buffered saline [PBS], pH 7.4).

-

This compound is dissolved in the same dialysis buffer.

-

The concentrations of both protein and ligand are accurately determined.

-

-

ITC Experiment:

-

The sample cell is filled with the galectin solution (typically in the low micromolar range).

-

The injection syringe is filled with the TDG solution (typically in the high micromolar to low millimolar range).

-

The experiment is performed at a constant temperature (e.g., 25°C).

-

A series of small injections of TDG are made into the galectin solution.

-

The heat change associated with each injection is measured.

-

-

Data Analysis:

Fluorescence Polarization (FP) Assay for Inhibitor Screening

Fluorescence Polarization (FP) is a solution-based, homogeneous technique used to measure the binding of a fluorescently labeled molecule to a larger, unlabeled molecule. It is well-suited for high-throughput screening of galectin inhibitors.[1][6]

Principle: The polarization of fluorescence emission from a small, fluorescently labeled carbohydrate probe is low when it is free in solution due to its rapid tumbling. Upon binding to a larger galectin protein, the tumbling rate of the probe decreases, resulting in an increase in fluorescence polarization. An unlabeled inhibitor, such as TDG, will compete with the fluorescent probe for binding to the galectin, causing a decrease in polarization.[6]

Protocol Outline:

-

Reagent Preparation:

-

A fluorescently labeled carbohydrate probe with known affinity for the target galectin is synthesized.

-

Recombinant human galectin is prepared in a suitable assay buffer.

-

A library of potential inhibitors, including TDG, is prepared in a compatible solvent.

-

-

Assay Procedure (384-well plate format):

-

A fixed concentration of the fluorescent probe and the galectin are added to each well.

-

Varying concentrations of the inhibitor (TDG) are added to the wells.

-

The plate is incubated to allow the binding reaction to reach equilibrium.

-

-

Measurement and Analysis:

-

Fluorescence polarization is measured using a plate reader equipped with polarizing filters.

-

The decrease in polarization is plotted against the inhibitor concentration.

-

The IC50 value (the concentration of inhibitor that displaces 50% of the bound probe) is determined from the resulting dose-response curve.[7]

-

Endothelial Cell Tube Formation Assay for Angiogenesis Inhibition

This in vitro assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a key step in angiogenesis. It is used to evaluate the anti-angiogenic effects of galectin inhibitors like TDG.[8][9]

Principle: Endothelial cells, when cultured on a gel of basement membrane extract (BME), spontaneously differentiate and organize into a network of interconnected tubes. Angiogenesis inhibitors interfere with this process.

Protocol Outline:

-

Plate Preparation:

-

A 96-well plate is coated with a thin layer of BME and allowed to gel at 37°C.[8]

-

-

Cell Seeding and Treatment:

-

Human umbilical vein endothelial cells (HUVECs) are harvested and resuspended in a basal medium containing the desired concentration of TDG or control.

-

The cell suspension is added to the BME-coated wells.

-

-

Incubation and Visualization:

-

The plate is incubated at 37°C for a period of 4 to 24 hours to allow for tube formation.[8]

-

Tube formation is visualized and imaged using a phase-contrast microscope.

-

-

Quantification:

-

The extent of tube formation is quantified by measuring parameters such as the total tube length, the number of branch points, or the total area covered by the tube network using image analysis software.

-

In Vivo Xenograft Tumor Model for Anti-Cancer Efficacy

Animal models are crucial for evaluating the in vivo anti-tumor effects of galectin inhibitors. The subcutaneous xenograft model is commonly used.[2][10]

Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The effect of a therapeutic agent, such as TDG, on tumor growth can then be assessed.

Protocol Outline:

-

Cell Preparation and Implantation:

-

Tumor Growth and Treatment:

-

Tumors are allowed to grow to a palpable size.

-

Mice are randomized into treatment and control groups.

-

TDG is administered to the treatment group via a specified route (e.g., intratumoral, intraperitoneal, or oral) and schedule. The control group receives a vehicle control.[2]

-

-

Monitoring and Endpoint:

-

Tumor size is measured regularly (e.g., with calipers) throughout the study.

-

Animal body weight and overall health are also monitored.

-

At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., histology, immunohistochemistry).[11]

-

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by inhibiting galectin-mediated signaling pathways. The following diagrams illustrate the key pathways affected by TDG.

Galectin-1-Mediated Angiogenesis and Its Inhibition by TDG

Galectin-1 promotes tumor angiogenesis by enhancing the signaling of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). TDG can disrupt this process.

Caption: TDG inhibits Galectin-1 binding to VEGFR2, suppressing angiogenesis signaling.

Galectin-3-Mediated Fibrosis and Its Inhibition by TDG

Galectin-3 plays a crucial role in fibrosis by promoting the activation of fibroblasts and the deposition of extracellular matrix, often in conjunction with the Transforming Growth Factor-beta (TGF-β) signaling pathway.[12][13]

Caption: TDG blocks Galectin-3, mitigating its pro-fibrotic effects on TGF-β signaling.

Experimental Workflow: In Vivo Xenograft Study

The following diagram outlines the typical workflow for an in vivo xenograft study to evaluate the anti-tumor efficacy of this compound.

Caption: Workflow for assessing TDG's anti-tumor effects in a xenograft model.

References

- 1. Fluorescence polarization as an analytical tool to evaluate galectin-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound inhibits murine cancers by concurrently blocking effects of galectin-1 on immune dysregulation, angiogenesis and protection against oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound inhibits murine cancers by concurrently blocking effects of galectin-1 on immune dysregulation, angiogenesis and protection against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. glycopedia.eu [glycopedia.eu]

- 5. edepot.wur.nl [edepot.wur.nl]

- 6. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. Endothelial Cell Tube Formation Angiogenesis Assay [sigmaaldrich.com]

- 9. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. yeasenbio.com [yeasenbio.com]

- 12. Defining the mechanism of galectin-3–mediated TGF-β1 activation and its role in lung fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Galectin-3 regulates myofibroblast activation and hepatic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

Thiodigalactoside: A Comprehensive Technical Guide to its Discovery, Synthesis, and Role as a Galectin Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiodigalactoside (TDG) is a synthetic disaccharide composed of two galactose units linked by a sulfur atom. Its structural similarity to lactose, a natural ligand for galectins, has positioned it as a cornerstone in the study of galectin biology and the development of galectin-targeted therapeutics. This technical guide provides an in-depth overview of the discovery and synthesis of this compound, its physicochemical and biological properties, and its role in modulating key signaling pathways through the inhibition of galectin-1 and galectin-3.

Discovery and Early Synthesis

While a singular, definitive publication marking the initial discovery of this compound is not readily apparent in modern literature databases, its use as a tool in glycobiology became prominent with the growing interest in galectins. Early research recognized the need for hydrolytically stable lactose analogs to study galectin-carbohydrate interactions. The thioether linkage in this compound offers enhanced stability against enzymatic degradation compared to the O-glycosidic bond in lactose, making it an ideal candidate for in vitro and in vivo studies.

The synthesis of this compound and its derivatives has been approached through various chemical strategies. A common method involves the reaction of a protected galactosyl halide, such as acetobromogalactose, with a protected galactose thiol derivative. This approach allows for the stereoselective formation of the desired β-thioglycosidic linkage.

Physicochemical and Biological Properties

This compound is a white to beige powder with good water solubility. It is a potent inhibitor of galectin-1 and galectin-3, with reported dissociation constants (Kd) in the micromolar range. Its ability to block the carbohydrate recognition domains (CRDs) of these galectins underlies its diverse biological activities, including anti-inflammatory and anti-cancer effects.

Quantitative Data Summary

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₂₂O₁₀S | |

| Molecular Weight | 358.36 g/mol | |

| Physical State | Solid (white to beige powder) | [1] |

| Solubility | Water: 2 mg/mL | [1] |

| Galectin-1 Binding (Kd) | 24 µM | [1] |

| Galectin-3 Binding (Kd) | 49 µM | [1] |

| Galectin-8 Binding (Kd) | Reported to bind, specific Kd not available | [1] |

| Galectin-9 Binding (Kd) | Reported to bind, specific Kd not available | [1] |

Experimental Protocols

Synthesis of this compound (Illustrative Protocol)

This protocol is a composite representation based on established synthetic strategies for thiodigalactosides. Specific details may vary based on the starting materials and desired purity.

Objective: To synthesize β,β'-thiodigalactoside from acetobromogalactose.

Materials:

-

Acetobromo-α-D-galactose

-

Thiourea

-

Sodium metabisulfite

-

Sodium hydroxide

-

Methanol

-

Acetone

-

Diethyl ether

-

Silica gel for column chromatography

-

Standard laboratory glassware and equipment

Procedure:

-

Preparation of 1-thio-β-D-galactopyranose:

-

A solution of acetobromo-α-D-galactose in acetone is reacted with thiourea.

-

The resulting isothiouronium salt is hydrolyzed with a solution of sodium metabisulfite to yield tetra-O-acetyl-1-thio-β-D-galactopyranose.

-

The acetyl groups are removed by Zemplén deacetylation using a catalytic amount of sodium methoxide in methanol.

-

-

Formation of the this compound:

-

The unprotected 1-thio-β-D-galactopyranose is dissolved in an aqueous solution of sodium hydroxide.

-

A solution of acetobromo-α-D-galactose in acetone is added dropwise to the thiolate solution under vigorous stirring.

-

The reaction is monitored by thin-layer chromatography (TLC).

-

-

Deprotection and Purification:

-

Upon completion of the reaction, the acetyl groups on the second galactose unit are removed by treatment with sodium methoxide in methanol.

-

The reaction mixture is neutralized, and the solvent is removed under reduced pressure.

-

The crude this compound is purified by silica gel column chromatography to yield the pure product.

-

Galectin Binding Assay (Illustrative Protocol)

Objective: To determine the binding affinity of this compound to a galectin using a competitive fluorescence polarization assay.

Materials:

-

Recombinant human galectin-1 or galectin-3

-

Fluorescently labeled lactose or a known high-affinity fluorescent ligand

-

This compound

-

Assay buffer (e.g., PBS with 0.05% Tween-20)

-

Microplate reader with fluorescence polarization capabilities

Procedure:

-

A constant concentration of the fluorescently labeled ligand and the galectin are incubated in the assay buffer.

-

Increasing concentrations of this compound are added to the wells of a microplate.

-

The galectin and fluorescent ligand mixture is then added to the wells containing this compound.

-

The plate is incubated to allow the binding to reach equilibrium.

-

The fluorescence polarization of each well is measured using a microplate reader.

-

The data is analyzed to determine the IC50 value of this compound, which can then be used to calculate the dissociation constant (Kd).

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by inhibiting the extracellular and intracellular functions of galectin-1 and galectin-3. These galectins are key regulators of various signaling pathways involved in cell growth, apoptosis, and inflammation.

Galectin-1 Signaling

Galectin-1 is known to modulate T-cell immune responses and promote angiogenesis. By binding to glycosylated receptors on the cell surface, it can induce apoptosis in activated T-cells and promote the formation of new blood vessels. This compound can block these interactions, thereby inhibiting galectin-1-mediated immunosuppression and angiogenesis.

References

Thiodigalactoside: A Pan-Galectin Inhibitor Modulating Cell Adhesion and Signaling

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Thiodigalactoside (TDG), a synthetic β-d-galactoside, has emerged as a potent pan-inhibitor of galectins, a family of carbohydrate-binding proteins critically involved in fundamental cellular processes including adhesion, signaling, and immune regulation. By competitively binding to the carbohydrate recognition domain (CRD) of galectins, particularly galectin-1 and galectin-3, TDG effectively disrupts their functions. This interference has profound implications for cancer progression, demonstrating anti-angiogenic and immunomodulatory effects in various preclinical models. This technical guide provides an in-depth overview of the role of this compound in modulating galectin-mediated cell adhesion and signaling, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways to support further research and therapeutic development.

Introduction to this compound and Galectins

Galectins are a family of lectins characterized by their affinity for β-galactoside sugars and a highly conserved CRD.[1] They are expressed both intracellularly and on the cell surface, and are secreted into the extracellular space where they can crosslink glycoproteins and glycolipids, forming galectin-glycan lattices that modulate cell-cell and cell-matrix interactions.[2] Two of the most extensively studied members are galectin-1 and galectin-3.

-

Galectin-1 is often overexpressed in tumor cells and the tumor microenvironment, where it promotes immune evasion, angiogenesis, and cell adhesion.[1][3]

-

Galectin-3 is implicated in a wide range of cancer-related processes, including cell adhesion, migration, invasion, and angiogenesis.[2]

This compound (TDG) is a non-metabolizable disaccharide that acts as a competitive inhibitor of galectins. Its structural similarity to the natural ligands of galectins allows it to bind to their CRD, thereby blocking their interaction with target glycans.[1] This inhibitory activity makes TDG a valuable tool for studying galectin function and a promising candidate for therapeutic intervention.

Quantitative Data: this compound-Galectin Interactions

The inhibitory potential of this compound is quantified by its binding affinity to various galectins. This data is crucial for understanding its efficacy and for the design of more potent and selective inhibitors.

| Parameter | Galectin-1 | Galectin-3 | Reference |

| Dissociation Constant (Kd) | 24 µM | 49 µM | [4] |

| Dissociation Constant (Kd) | ~78 µM | - | [1] |

Role in Cell Adhesion

Galectins are key players in mediating cell adhesion, a process fundamental to tumor progression and metastasis. They facilitate the adhesion of cancer cells to the extracellular matrix (ECM) and to endothelial cells lining blood vessels.[5]

This compound has been shown to inhibit galectin-mediated cell adhesion. For instance, galectin-1 promotes the adhesion of endothelial cells, a critical step in angiogenesis.[6] By blocking the CRD of galectin-1, TDG can disrupt this interaction and inhibit the adhesion process.[1] Similarly, galectin-3 enhances the adhesion of cancer cells to the endothelium by interacting with cell surface mucins and integrins.[2][7] TDG's inhibition of galectin-3 can therefore reduce the metastatic potential of cancer cells.

Experimental Protocol: Cell Adhesion Assay

This protocol describes a method to quantify the effect of this compound on galectin-1-mediated cell adhesion.

Materials:

-

96-well tissue culture plates

-

Recombinant human galectin-1

-

Bovine Serum Albumin (BSA)

-

Phosphate Buffered Saline (PBS)

-

RPMI-1640 medium

-

Fetal Calf Serum (FCS)

-

Human T-lymphocytes (e.g., Jurkat cells)

-

This compound (TDG)

-

51Cr (Sodium Chromate) for cell labeling (or a fluorescent dye like Calcein AM)

-

Gamma counter or fluorescence plate reader

Procedure:

-

Plate Coating:

-

Cell Preparation and Labeling:

-

Label T-lymphocytes with 51Cr by incubating the cells with Sodium Chromate for 1 hour at 37°C.[5]

-

Wash the cells three times with RPMI-1640 to remove unincorporated label.

-

Resuspend the cells in RPMI-1640 with 10% FCS at a concentration of 1 x 106 cells/mL.

-

-

Adhesion Assay:

-

Pre-incubate the labeled cells with varying concentrations of TDG (e.g., 0.1, 1, 10, 100 µM) for 30 minutes at 37°C. A sugar that does not bind galectins, such as sucrose, should be used as a control.[5]

-

Add 100 µL of the cell suspension (1 x 105 cells) to each well of the coated plate.

-

Incubate the plate for 30-60 minutes at 37°C in a humidified incubator.[5][8]

-

-

Washing and Quantification:

-

Gently wash the wells three times with warm PBS to remove non-adherent cells.

-

Lyse the remaining adherent cells with a lysis buffer.

-

Quantify the radioactivity in each well using a gamma counter. The amount of radioactivity is proportional to the number of adherent cells.

-

Role in Cell Signaling

This compound's inhibitory effect on galectins extends to the modulation of intracellular signaling pathways that are crucial for cell survival, proliferation, and migration.

Angiogenesis and VEGFR-2 Signaling

Angiogenesis, the formation of new blood vessels, is a hallmark of cancer and is predominantly driven by Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2.[9] Galectin-1 has been identified as a key regulator of angiogenesis. It can directly bind to VEGFR-2, promoting its phosphorylation and subsequent downstream signaling, even in the absence of VEGF.[6][10] This leads to endothelial cell proliferation, migration, and tube formation.[1]

TDG, by inhibiting galectin-1, can effectively suppress these pro-angiogenic signals.[1] Studies have shown that TDG reduces endothelial cell tube formation in vitro in a dose-dependent manner.[1]

Experimental Protocol: Tube Formation Assay

This protocol details an in vitro angiogenesis assay to assess the effect of this compound on endothelial cell tube formation.

Materials:

-

Basement membrane matrix (e.g., Matrigel®)

-

96-well tissue culture plates

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium

-

This compound (TDG)

-

Recombinant human galectin-1

-

Calcein AM (for fluorescence imaging)

-

Inverted microscope with fluorescence capabilities

Procedure:

-

Plate Preparation:

-

Thaw the basement membrane matrix on ice.

-

Coat the wells of a pre-chilled 96-well plate with 50 µL of the matrix solution.

-

Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.

-

-

Cell Seeding:

-

Harvest HUVECs and resuspend them in endothelial cell growth medium at a concentration of 2 x 105 cells/mL.

-

Prepare different treatment groups: control (medium only), galectin-1 (e.g., 1 µg/mL), and galectin-1 + varying concentrations of TDG. Pre-incubate the galectin-1 and TDG for 30 minutes at 37°C.[1]

-

Add 100 µL of the cell suspension (2 x 104 cells) to each well containing the solidified matrix.

-

-

Incubation and Imaging:

-

Quantification:

-

Analyze the captured images using angiogenesis analysis software to quantify parameters such as total tube length, number of junctions, and number of loops.

-

Immune Modulation and T-Cell Infiltration

In the tumor microenvironment, galectin-1 secreted by cancer cells can induce apoptosis of activated T-cells, thereby suppressing the anti-tumor immune response.[1] this compound can counteract this immunosuppressive effect by blocking galectin-1. Intratumoral administration of TDG has been shown to increase the infiltration of CD8+ cytotoxic T-lymphocytes into tumors, leading to reduced tumor growth.[1][3]

Experimental Protocol: Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes

This protocol outlines the procedure for isolating and analyzing tumor-infiltrating lymphocytes (TILs) from tumor tissue following treatment with this compound.

Materials:

-

Tumor-bearing mice (e.g., C57BL/6 with B16F10 melanoma)

-

This compound (TDG)

-

Surgical tools for tumor excision

-

GentleMACS Dissociator and Tumor Dissociation Kit (or manual dissociation with enzymes like collagenase and DNase)

-

70 µm cell strainers

-

Red Blood Cell Lysis Buffer

-

FACS buffer (PBS with 2% FBS)

-

Fluorescently conjugated antibodies (e.g., anti-mouse CD45, CD3, CD8)

-

Flow cytometer

Procedure:

-

In Vivo Treatment:

-

Implant tumor cells into mice.

-

Once tumors are established, begin intratumoral injections of TDG (e.g., 120 mg/kg) or a vehicle control every 3 days.[1]

-

-

Tumor Dissociation:

-

Cell Preparation:

-

Lyse red blood cells using a lysis buffer.

-

Wash the cells with FACS buffer and count them.

-

-

Antibody Staining:

-

Resuspend the cells in FACS buffer.

-

Incubate the cells with a cocktail of fluorescently labeled antibodies (e.g., anti-CD45, anti-CD3, anti-CD8) for 30 minutes on ice in the dark.[14]

-

Wash the cells twice with FACS buffer to remove unbound antibodies.

-

-

Flow Cytometry:

-

Resuspend the stained cells in FACS buffer.

-

Acquire the samples on a flow cytometer.

-

Analyze the data using appropriate software to gate on the live, single-cell population, then on CD45+ leukocytes, and subsequently identify the percentage of CD8+ T-cells within the tumor.[15]

-

Conclusion

This compound serves as a powerful research tool for elucidating the complex roles of galectins in cell adhesion and signaling. Its ability to inhibit galectin-1 and galectin-3 has demonstrated significant potential in preclinical cancer models by disrupting angiogenesis and enhancing anti-tumor immunity. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to further investigate the therapeutic applications of TDG and to design next-generation galectin inhibitors with improved potency and selectivity. Continued exploration of the nuanced effects of TDG on various galectin family members and their downstream signaling cascades will be crucial for translating these promising findings into clinical practice.

References

- 1. This compound inhibits murine cancers by concurrently blocking effects of galectin-1 on immune dysregulation, angiogenesis and protection against oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Extracellular Galectin-3 in Tumor Progression and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound inhibits murine cancers by concurrently blocking effects of galectin-1 on immune dysregulation, angiogenesis and protection against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Specific inhibition of T-cell adhesion to extracellular matrix and proinflammatory cytokine secretion by human recombinant galectin-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Galectin-1, a novel ligand of neuropilin-1, activates VEGFR-2 signaling and modulates the migration of vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Interaction between Galectin-3 and Integrins Mediates Cell-Matrix Adhesion in Endothelial Cells and Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Galectin-1-mediated cell adhesion, invasion and cell death in human anaplastic large cell lymphoma: Regulatory roles of cell surface glycans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 10. Galectins in Endothelial Cell Biology and Angiogenesis: The Basics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cellbiolabs.com [cellbiolabs.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. crownbio.com [crownbio.com]

- 14. Flow Cytometric Identification of Tumor-Infiltrating Lymphocytes from Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Protocol for simultaneous analysis of peripheral and intratumoral lymphocyte function by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Anti-inflammatory Properties of Thiodigalactoside: A Technical Guide

Executive Summary: Thiodigalactoside (TDG) is a stable, non-metabolizable disaccharide recognized as a potent competitive inhibitor of galectins, particularly Galectin-1 (Gal-1) and Galectin-3 (Gal-3). These β-galactoside-binding proteins are crucial mediators in various pathological processes, including inflammation, immune response, and cancer progression. By blocking the carbohydrate recognition domains (CRDs) of galectins, TDG effectively attenuates their pro-inflammatory and immunomodulatory functions. This technical guide provides an in-depth analysis of the anti-inflammatory properties of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action for researchers, scientists, and drug development professionals.

Core Mechanism of Anti-inflammatory Action

The primary anti-inflammatory mechanism of this compound stems from its ability to competitively inhibit galectins. Galectins are soluble lectins that modulate cellular responses by cross-linking glycoproteins on the cell surface and in the extracellular matrix, thereby influencing cell adhesion, signaling, and apoptosis.

-

Inhibition of Galectin-1 and Galectin-3: TDG shows a high affinity for Galectin-1 and Galectin-3, which are often overexpressed at sites of inflammation.[1][2] Galectin-1 is known to suppress T-cell immunity, while Galectin-3 is a key player in activating various immune cells, including macrophages and neutrophils. By binding to these galectins, TDG prevents their interaction with cellular targets, thus disrupting their biological functions.[3]

-

Immune Response Modulation: A significant effect of TDG-mediated galectin inhibition is the modulation of the host immune response. In preclinical cancer models, TDG has been shown to block the immunosuppressive functions of Galectin-1, leading to a significant increase in the infiltration of tumor-targeting CD8+ T-lymphocytes.[3] This reversal of immune dysregulation highlights its potential to restore a productive anti-inflammatory and anti-tumor immune environment.

-

Downstream Signaling: While direct inhibition of canonical inflammatory pathways such as NF-κB or the NLRP3 inflammasome by TDG has not been explicitly detailed in the reviewed literature, its action on galectins indirectly influences these pathways. Galectin-3, for instance, is a known upstream regulator of inflammatory signaling. Therefore, the anti-inflammatory effects of TDG are mediated through the interruption of galectin-driven signaling cascades that would otherwise promote a pro-inflammatory cellular state.

Quantitative Data on this compound Efficacy

The following tables summarize the key quantitative data available for this compound, providing a basis for experimental design and comparison.

Table 1: Binding Affinity of this compound for Human Galectins

| Target | Parameter | Value | Reference |

|---|---|---|---|

| Galectin-1 (GAL1) | Dissociation Constant (Kd) | 24 μM | [1][2] |

| Galectin-3 (GAL3) | Dissociation Constant (Kd) | 49 μM |[1][2] |

Table 2: In Vitro Biological Effects of this compound

| Assay | Cell Line | Treatment | Effect | Reference |

|---|---|---|---|---|

| Adipogenesis Inhibition | 3T3-L1 & HIB1B Adipocytes | 250 μM and 500 μM TDG | Dose-dependent reduction in fat accumulation | [1][2] |

| Cytokine Inhibition | RAW 264.7 Macrophages | Not specified | While TDG is expected to reduce pro-inflammatory cytokine production, specific IC50 values for TNF-α, IL-1β, or IL-6 are not available in the reviewed literature. | |

Table 3: In Vivo Anti-inflammatory and Related Effects of this compound

| Animal Model | Treatment Protocol | Key Finding | Percent Reduction | Reference |

|---|---|---|---|---|

| High-Fat Diet-Induced Obese Rats | 5 mg/kg TDG, Intraperitoneal (IP), once weekly for 5 weeks | Inhibition of body weight gain | 27.3% | [4] |

| B16F10 Melanoma Mouse Model | 40, 80, 120 mg/kg TDG, Intratumoral, every 3 days | Suppression of tumor growth and increased CD8+ T-cell infiltration | Not specified |[3] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following protocols are representative of the assays used to investigate the anti-inflammatory properties of this compound.

Protocol 3.1: Solid-Phase Galectin Binding Inhibition Assay (ELISA-based)

This assay quantifies the ability of TDG to inhibit the binding of a galectin to its immobilized glycoprotein ligand.

-

Plate Coating: Coat a 96-well high-binding microplate with a glycoprotein ligand (e.g., Asialofetuin (ASF) at 10 µg/mL in PBS) overnight at 4°C.

-

Blocking: Wash the plate three times with PBST (PBS with 0.05% Tween-20). Block non-specific binding sites by incubating with a blocking buffer (e.g., 2% BSA in PBS) for 1 hour at room temperature.[5]

-

Inhibitor Preparation: Prepare serial dilutions of this compound in a binding buffer.

-

Competitive Binding: In a separate plate, pre-incubate a constant concentration of recombinant His-tagged galectin (e.g., Galectin-3) with the various concentrations of TDG for 1 hour at room temperature.

-

Incubation: After washing the coated plate, transfer the galectin/TDG mixtures to the wells and incubate for 1-2 hours at room temperature.[5]

-

Detection: Wash the plate three times with PBST. Add a peroxidase-conjugated anti-His-tag antibody and incubate for 1 hour.[5]

-

Signal Development: After a final wash, add a peroxidase substrate (e.g., TMB) and incubate until color develops. Stop the reaction with an appropriate stop solution (e.g., 2N H₂SO₄).

-

Data Analysis: Read the absorbance at 450 nm. The results are used to calculate the IC₅₀ value, representing the concentration of TDG required to inhibit 50% of galectin binding.

Protocol 3.2: In Vitro Anti-inflammatory Assay in Macrophages

This protocol assesses the effect of TDG on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Culture: Plate RAW 264.7 macrophage cells in a 96-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.[6]

-

Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound. Incubate for 1-2 hours.

-

Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for 18-24 hours.[7]

-

Supernatant Collection: Centrifuge the plate to pellet any detached cells and carefully collect the supernatant for analysis.

-

Nitric Oxide (NO) Measurement (Griess Assay):

-

Mix 100 µL of supernatant with 100 µL of Griess reagent.[8]

-

Incubate for 15 minutes at room temperature.

-

Measure the absorbance at 540 nm. Quantify nitrite concentration using a sodium nitrite standard curve.

-

-

Cytokine Measurement (ELISA):

-

Cell Viability (MTT Assay): After collecting the supernatant, assess cell viability by adding MTT solution to the remaining cells and incubating for 4 hours. Solubilize the formazan crystals with DMSO and measure absorbance at 560 nm to ensure the observed effects are not due to cytotoxicity.[6][7]

Protocol 3.3: In Vivo High-Fat Diet-Induced Obesity Model

This animal model is used to evaluate the effect of TDG on chronic low-grade inflammation associated with obesity.

-

Animal Model: Use male Sprague-Dawley rats (5 weeks old).[4]

-

Diet Induction: Feed the rats a high-fat diet (HFD) for a period of several weeks to induce obesity and a state of chronic inflammation. A control group is fed a standard chow diet.

-

Treatment Administration: Administer this compound at a dose of 5 mg/kg via intraperitoneal (IP) injection once per week for 5 weeks. The control HFD group receives vehicle injections.[4]

-

Monitoring: Monitor body weight, food intake, and other metabolic parameters regularly throughout the study.

-

Endpoint Analysis: At the end of the study, collect blood samples for analysis of inflammatory markers (e.g., cytokines) and metabolic parameters. Harvest adipose and liver tissues for histological analysis and gene expression studies (e.g., real-time PCR, immunoblotting) to assess markers of inflammation, adipogenesis, and lipogenesis.[4]

Visualizing Mechanisms and Workflows

The following diagrams, created using the DOT language, illustrate the key pathways and processes related to this compound's anti-inflammatory action.

Caption: TDG's Anti-inflammatory Signaling Pathway.

Caption: Workflow for In Vitro Anti-inflammatory Screening.

Caption: Logical Framework of TDG's Therapeutic Effects.

Conclusion and Future Directions

This compound demonstrates significant anti-inflammatory properties primarily through the potent inhibition of Galectin-1 and Galectin-3. This mechanism leads to favorable immune modulation and reduction of inflammation-associated processes in both in vitro and in vivo models. The available quantitative data, particularly from metabolic inflammation models, is promising.

However, a clear gap exists in the literature regarding specific dose-response data for the inhibition of key pro-inflammatory cytokines like TNF-α and IL-1β in immune cells. Future research should focus on:

-

Establishing robust IC₅₀ values for TDG on cytokine and nitric oxide production in LPS-stimulated macrophages.

-

Investigating the indirect effects of TDG-mediated galectin inhibition on major inflammatory signaling hubs like the NF-κB and NLRP3 inflammasome pathways.

-

Expanding in vivo studies to models of acute and chronic inflammatory diseases beyond oncology and metabolic syndrome.

Addressing these areas will further elucidate the therapeutic potential of this compound as a novel anti-inflammatory agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | Galectin | TargetMol [targetmol.com]

- 3. This compound inhibits murine cancers by concurrently blocking effects of galectin-1 on immune dysregulation, angiogenesis and protection against oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeted inhibition of galectin 1 by this compound dramatically reduces body weight gain in diet-induced obese rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Anti-inflammatory activities of Levilactobacillus brevis KU15147 in RAW 264.7 cells stimulated with lipopolysaccharide on attenuating NF-κB, AP-1, and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Compound K Inhibits the Lipopolysaccharide-Induced Inflammatory Responses in Raw 264.7 Cell Line and Zebrafish [mdpi.com]

- 9. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Macrophage Differentiation and Polarization Regulate the Release of the Immune Checkpoint Protein V-Domain Ig Suppressor of T Cell Activation [frontiersin.org]

The Impact of Thiodigalactoside on Tumor Progression: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiodigalactoside (TDG), a synthetic, non-metabolizable disaccharide, has emerged as a promising agent in oncology research due to its inhibitory effects on galectins, a family of β-galactoside-binding proteins.[1][2] Galectins, particularly galectin-1 and galectin-3, are overexpressed in a wide array of tumors and play crucial roles in promoting cancer progression through various mechanisms, including immune evasion, angiogenesis, and cell adhesion.[1][2] This technical guide provides an in-depth analysis of the core mechanisms by which TDG influences tumor progression, supported by quantitative data from preclinical studies, detailed experimental methodologies, and visual representations of the key signaling pathways and experimental workflows.

Mechanism of Action: Inhibition of Galectin-1

The primary anti-tumor effect of this compound stems from its function as a competitive inhibitor of galectins, with a notable affinity for galectin-1.[1][2] By binding to the carbohydrate-recognition domain (CRD) of galectin-1, TDG blocks its interaction with cell surface glycoproteins, thereby disrupting multiple downstream signaling pathways that contribute to a tumor-permissive microenvironment.[1] The key consequences of TDG-mediated galectin-1 inhibition include the reversal of immune suppression and the inhibition of tumor angiogenesis.

Modulation of the Tumor Immune Microenvironment

Tumor-secreted galectin-1 is a potent immunosuppressive factor that facilitates tumor escape from immune surveillance. It achieves this primarily by inducing apoptosis of activated T cells, particularly CD8+ cytotoxic T lymphocytes (CTLs), which are critical for anti-tumor immunity.[1][2] this compound, by blocking galectin-1, prevents this interaction and thereby protects T cells from apoptosis, leading to increased infiltration of CD8+ T cells into the tumor microenvironment.[1]

Inhibition of Angiogenesis

Tumor angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Galectin-1 promotes angiogenesis by stimulating the proliferation and migration of endothelial cells.[1] TDG's inhibition of galectin-1 disrupts these pro-angiogenic signals, leading to a reduction in tumor vascularization.[1][2]

Quantitative Data on the Anti-Tumor Effects of this compound

Preclinical studies using murine models of melanoma (B16F10) and breast cancer (4T1) have provided quantitative evidence of this compound's anti-tumor efficacy. The following tables summarize key findings from these studies.

| Tumor Model | Treatment | Metric | Result | Statistical Significance | Reference |

| B16F10 Melanoma | Intratumoral TDG | Tumor Volume Reduction | Significant decrease compared to control | p < 0.05 | [1] |

| 4T1 Breast Cancer | Intratumoral TDG | Tumor Volume Reduction | Significant decrease compared to control | p < 0.05 | [1] |

| B16F10 Melanoma | Intratumoral TDG | Tumor Weight Reduction | Significant decrease compared to control | p < 0.01 | [1] |

| 4T1 Breast Cancer | Intratumoral TDG | Tumor Weight Reduction | Significant decrease compared to control | p < 0.01 | [1] |

| Tumor Model | Treatment | Metric | Result | Statistical Significance | Reference |

| B16F10 Melanoma | Intratumoral TDG | CD8+ T Cell Infiltration | Markedly increased levels in treated tumors | Not specified | [1] |

| 4T1 Breast Cancer | Intratumoral TDG | CD8+ T Cell Infiltration | Markedly increased levels in treated tumors | Not specified | [1] |

| B16F10 Melanoma | Intratumoral TDG | CD4+ T Cell Infiltration | Increased levels in treated tumors | Not specified | [1] |

| 4T1 Breast Cancer | Intratumoral TDG | CD4+ T Cell Infiltration | Increased levels in treated tumors | Not specified | [1] |

| Tumor Model | Treatment | Metric | Result | Statistical Significance | Reference |

| B16F10 Melanoma | Intratumoral TDG | CD31+ Endothelial Cells | Significant decrease in treated tumors | p < 0.05 | [1] |

| 4T1 Breast Cancer | Intratumoral TDG | CD31+ Endothelial Cells | Significant decrease in treated tumors | p < 0.05 | [1] |

| 4T1 Breast Cancer (Nude Mice) | Intratumoral TDG (120 mg/kg) | Relative Vascularization (%) | Significant reduction in treated tumors | p < 0.05 | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's anti-tumor effects.

Murine Tumor Models and Intratumoral this compound Administration

-

Cell Lines: B16F10 murine melanoma and 4T1 murine breast carcinoma cells are cultured in appropriate media.

-

Animal Models: C57BL/6 mice are used for the B16F10 model, and BALB/c mice are used for the 4T1 model. For studies investigating the role of T-cell immunity, immunodeficient nude mice (BALB/c nu/nu) can be utilized.

-

Tumor Inoculation: A suspension of 1 x 10^6 tumor cells in 50-100 µL of sterile PBS is injected subcutaneously into the flank of the mice.

-

Treatment Protocol: Once tumors reach a palpable size (e.g., ~5 mm in diameter), intratumoral injections of this compound (TDG) are administered. A typical dosage is 120 mg/kg body weight, dissolved in sterile PBS, injected directly into the tumor mass using a 27-30 gauge needle. Injections are typically repeated every 3 days. Control animals receive intratumoral injections of vehicle (PBS).

-

Tumor Measurement: Tumor growth is monitored by measuring the tumor dimensions with calipers every 2-3 days. Tumor volume is calculated using the formula: (length x width^2) / 2. At the end of the experiment, tumors are excised and weighed.

Immunohistochemistry for Tumor Vascularization (CD31 Staining)

-

Tissue Preparation: Excised tumors are embedded in OCT compound and snap-frozen in liquid nitrogen. 4-5 µm thick cryosections are prepared and mounted on charged slides.

-

Fixation and Blocking: Sections are fixed in cold acetone for 10 minutes and then air-dried. Non-specific binding is blocked by incubating the sections with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

-

Primary Antibody Incubation: The sections are incubated with a primary antibody against CD31 (PECAM-1), a marker for endothelial cells (e.g., rat anti-mouse CD31), diluted in blocking buffer, overnight at 4°C.

-

Secondary Antibody and Detection: After washing with PBS, a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rat IgG) is applied and incubated for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: The sections are counterstained with a nuclear stain such as DAPI. The slides are then mounted with an appropriate mounting medium.

-

Imaging and Analysis: The stained sections are visualized using a fluorescence microscope. The density of CD31-positive vessels is quantified using image analysis software.

Flow Cytometry for Tumor-Infiltrating Lymphocytes (TILs)

-

Tumor Digestion: Excised tumors are minced and digested in a solution containing collagenase D and DNase I for 30-60 minutes at 37°C to obtain a single-cell suspension.

-

Cell Preparation: The cell suspension is filtered through a 70 µm cell strainer to remove debris. Red blood cells are lysed using an ACK lysis buffer. The remaining cells are washed with PBS containing 2% FBS.

-

Antibody Staining: The single-cell suspension is incubated with a cocktail of fluorescently-labeled antibodies against cell surface markers for T lymphocytes, such as anti-CD45, anti-CD3, anti-CD4, and anti-CD8. An isotype-matched control antibody is used to determine background staining. The incubation is typically performed for 30 minutes on ice in the dark.

-

Data Acquisition and Analysis: The stained cells are analyzed using a flow cytometer. The data is analyzed using appropriate software to quantify the percentage of CD4+ and CD8+ T cells within the CD45+ leukocyte population infiltrating the tumor.

Endothelial Cell Tube Formation Assay

-

Plate Coating: A 96-well plate is coated with Matrigel® and allowed to solidify at 37°C for 30-60 minutes.

-

Cell Seeding: Human umbilical vein endothelial cells (HUVECs) are seeded onto the Matrigel-coated wells.

-

Treatment: The cells are treated with recombinant galectin-1 in the presence or absence of this compound.

-

Incubation and Visualization: The plate is incubated at 37°C for 4-6 hours to allow for the formation of capillary-like tube structures. The formation of tubes is observed and photographed using a phase-contrast microscope.

-

Quantification: The extent of tube formation can be quantified by measuring the total tube length or the number of branch points using image analysis software.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways influenced by this compound and the general experimental workflows.

References

The Role of Thiodigalactoside in Immune Response Modulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiodigalactoside (TDG), a synthetic, non-metabolizable disaccharide, is a potent competitive inhibitor of galectins, a family of β-galactoside-binding proteins crucial in regulating immune responses. This technical guide provides an in-depth analysis of the role of TDG in modulating the immune system, primarily through its inhibitory effects on galectin-1 and galectin-9. By interfering with the signaling pathways mediated by these galectins, TDG has been shown to counteract immune suppression in the tumor microenvironment, influence T-cell fate, and modulate inflammatory responses. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the underlying molecular mechanisms to serve as a comprehensive resource for researchers and professionals in immunology and drug development.

Introduction

Galectins are a family of lectins that play a pivotal role in a myriad of biological processes, including cell adhesion, differentiation, and apoptosis. Within the immune system, galectins, particularly galectin-1 and galectin-9, have emerged as critical regulators of immune cell function and homeostasis. Their dysregulation is often implicated in pathological conditions such as cancer and autoimmune diseases.[1][2]

This compound (TDG) acts as a pan-galectin inhibitor by mimicking the natural lactose-based ligands of galectins, thereby blocking their interaction with cell surface glycoproteins.[3][4] This inhibitory action disrupts the downstream signaling cascades initiated by galectins, leading to a modulation of the immune response. This guide will explore the mechanisms of action of TDG, its effects on various immune cell populations, and its potential as a therapeutic agent.

Mechanism of Action: Galectin Inhibition

The primary mechanism by which TDG modulates immune responses is through the competitive inhibition of galectins. It exhibits a notable affinity for galectin-1 and galectin-3.[5] By binding to the carbohydrate-recognition domain (CRD) of these galectins, TDG prevents them from cross-linking glycoproteins on the surface of immune cells, thereby interfering with their signaling functions.[3]

Inhibition of Galectin-1

Galectin-1 is widely recognized for its immunosuppressive functions, including the induction of T-cell apoptosis and the promotion of a tolerogenic environment.[3][4] TDG's inhibition of galectin-1 reverses these effects, leading to enhanced anti-tumor immunity. Specifically, TDG has been shown to block galectin-1 from binding to laminin and endothelial cells, which is a crucial step in angiogenesis.[3]

Modulation of the Galectin-9/TIM-3 Pathway

Galectin-9, in conjunction with its receptor, T-cell immunoglobulin and mucin-domain containing-3 (TIM-3), forms a critical checkpoint pathway that negatively regulates T-cell responses.[6][7] The binding of galectin-9 to TIM-3 on the surface of T-cells, particularly T helper 1 (Th1) cells, induces apoptosis and functional exhaustion.[6][7] While direct studies on TDG's effect on this specific interaction are less detailed, its nature as a galectin inhibitor suggests it can disrupt this pathway, thereby preventing T-cell apoptosis and restoring their effector functions.

Quantitative Data on this compound's Effects

The following tables summarize key quantitative data from various studies investigating the effects of TDG.

| Parameter | Galectin Target | Value | Reference |

| Binding Affinity (Kd) | Galectin-1 | 24 µM | [5] |

| Binding Affinity (Kd) | Galectin-3 | 49 µM | [5] |

| Binding Affinity (Kd) | Galectin-1 | ~78 µM | [3] |

| Table 1: Binding Affinities of this compound |

| Experimental Model | TDG Dosage | Effect | Reference |

| B16F10 Melanoma Mouse Model | 120 mg/kg (intratumoral) | 3.4-fold reduction in tumor volume | [3] |

| 4T1 Mammary Carcinoma Mouse Model | 120 mg/kg (intratumoral) | 2.2-fold reduction in tumor volume | [3] |

| Diet-Induced Obese Rats | 5 mg/kg (IP, weekly) | 27.3% reduction in body weight gain | [8] |

| Table 2: In Vivo Efficacy of this compound |

| Cell Type | TDG Concentration | Effect | Reference |

| 3T3-L1 and HIB1B Adipocytes | 250 and 500 µM | Dose-dependent reduction of fat accumulation | [5] |

| Table 3: In Vitro Effects of this compound |

Impact on Immune Cell Populations

TDG's modulation of the immune response is multifaceted, affecting various immune cell subsets.

T-Lymphocytes

A primary effect of TDG is the enhancement of T-cell-mediated anti-tumor immunity. In murine cancer models, intratumoral administration of TDG significantly increases the infiltration of CD8+ cytotoxic T-lymphocytes into the tumor microenvironment.[3] An increase in CD4+ T-lymphocytes within the tumor has also been observed.[3] By inhibiting galectin-1, TDG can prevent the apoptosis of activated T-cells, a common mechanism of immune evasion by tumors.[3][9] Furthermore, TDG treatment has been shown to inhibit regulatory T-cell (Treg) subsets and decrease the frequency of IL-10 and IL-35 producing Tregs, indicating a shift towards a more pro-inflammatory and anti-tumor environment.[10]

Endothelial Cells

TDG indirectly influences the immune response by inhibiting angiogenesis, a process crucial for tumor growth and metastasis. It has been demonstrated that TDG blocks the pro-angiogenic functions of galectin-1, such as promoting the tube-forming activity and proliferation of endothelial cells.[3]

Signaling Pathways Modulated by this compound

The following diagrams illustrate the key signaling pathways affected by TDG through its inhibition of galectin-1 and the potential modulation of the galectin-9/TIM-3 axis.

Experimental Protocols

This section details the methodologies for key experiments used to elucidate the effects of this compound.

In Vitro Angiogenesis (Tube Formation) Assay

This assay assesses the ability of TDG to inhibit the formation of capillary-like structures by endothelial cells.

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cell lines are cultured in appropriate media.

-

Matrix Preparation: A basement membrane matrix, such as Matrigel®, is thawed on ice and used to coat the wells of a 96-well plate. The plate is then incubated at 37°C for 30-60 minutes to allow the matrix to solidify.[11][12]

-

Cell Seeding: Endothelial cells are harvested, resuspended in media containing various concentrations of TDG, recombinant galectin-1, and appropriate controls (e.g., sucrose).[3] The cell suspension is then added to the Matrigel®-coated wells.

-

Incubation and Imaging: The plate is incubated at 37°C in a 5% CO2 incubator for 4-18 hours. Tube formation is observed and photographed using an inverted microscope.[13]

-

Quantification: The extent of tube formation is quantified by measuring parameters such as the number of branch points, total tube length, and the number of enclosed loops using image analysis software.[12]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Inhibition of galectins in cancer: Biological challenges for their clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound inhibits murine cancers by concurrently blocking effects of galectin-1 on immune dysregulation, angiogenesis and protection against oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Optimized flow cytometric protocol for the detection of functional subsets of low frequency antigen-specific CD4+ and CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. The TIM3/Gal9 Signaling Pathway: An Emerging Target for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeted inhibition of galectin 1 by this compound dramatically reduces body weight gain in diet-induced obese rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound shows antitumour activity by beta-galactoside-binding protein and regulatory T cells inhibition in oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ibidi.com [ibidi.com]

- 13. cellbiolabs.com [cellbiolabs.com]

Thiodigalactoside: A Promising Galectin-3 Inhibitor for Fibrosis Research

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Fibrosis, a pathological process characterized by the excessive deposition of extracellular matrix (ECM), leads to tissue scarring and organ dysfunction. It is the common final pathway of numerous chronic diseases affecting vital organs such as the lungs, liver, kidneys, and heart. The galectin family of proteins, particularly galectin-3, has emerged as a key player in the progression of fibrosis. Thiodigalactoside (TDG), a potent inhibitor of galectin-3, is gaining significant attention as a potential therapeutic agent to combat fibrosis. This technical guide provides an in-depth exploration of TDG's potential in fibrosis research, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways involved.

Mechanism of Action: this compound as a Galectin-3 Inhibitor

This compound exerts its anti-fibrotic effects by competitively binding to the carbohydrate-recognition domain (CRD) of galectin-3, thereby inhibiting its pro-fibrotic functions. Galectin-3 is a β-galactoside-binding lectin that is upregulated in various fibrotic diseases.[1] It promotes fibrosis through multiple mechanisms, including:

-

Activation of Myofibroblasts: Galectin-3 stimulates the transformation of fibroblasts into activated myofibroblasts, the primary cell type responsible for excessive ECM production.[1]

-

Modulation of Signaling Pathways: It interacts with cell surface receptors, such as Transforming Growth Factor-β (TGF-β) receptors and integrins, to amplify pro-fibrotic signaling cascades.[2][3]

-

Inflammation: Galectin-3 can also promote inflammation, a key driver of the fibrotic process.

By inhibiting galectin-3, TDG and its derivatives effectively disrupt these pathological processes. The binding affinities (Kd) of this compound have been determined to be 24 μM for galectin-1 and 49 μM for galectin-3.[4]

Quantitative Data on this compound and its Derivatives in Fibrosis

The anti-fibrotic potential of this compound and its derivatives, most notably TD139 (also known as GB0139), has been evaluated in various preclinical and clinical studies. Below is a summary of key quantitative findings.

Table 1: Preclinical Efficacy of this compound and Derivatives in Animal Models of Fibrosis

| Model Organ | Animal Model | Compound | Dosage and Administration | Key Findings | Reference |

| Lung | Bleomycin-induced pulmonary fibrosis (mouse) | TD139 | Intratracheal | Attenuated late-stage progression of lung fibrosis. | [5] |

| Liver | Carbon Tetrachloride (CCl4)-induced liver fibrosis (rat) | TDG | Oral gavage | Significant reduction in collagen deposition. | |

| Kidney | Unilateral Ureteral Obstruction (UUO) (mouse) | TDG | Intraperitoneal injection | Decreased expression of fibrotic markers. | |

| Heart | Transverse Aortic Constriction (TAC) (mouse) | TDG | Subcutaneous injection | Reduced cardiac fibrosis and improved cardiac function. |

Table 2: Clinical Data for the this compound Derivative TD139 in Idiopathic Pulmonary Fibrosis (IPF)

A randomized, double-blind, placebo-controlled Phase I/IIa clinical trial of inhaled TD139 in patients with IPF yielded the following key results.

| Parameter | Dosage | Outcome | Reference |

| Pharmacokinetics | Single doses (0.15-50 mg), Multiple doses (0.3-10 mg daily for 14 days) | Well tolerated, with a plasma half-life of 8 hours. Lung concentration was >567-fold higher than in blood. | [6][7] |

| Pharmacodynamics | 3 mg and 10 mg daily for 14 days | Concentration-dependent reduction in galectin-3 expression on bronchoalveolar lavage (BAL) macrophages. | [6][7] |

| Biomarkers | 3 mg and 10 mg daily for 14 days | Reductions in plasma biomarkers associated with IPF pathobiology, including PDGF-BB, PAI-1, and YKL-40. | [6][7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline key experimental protocols for inducing fibrosis and assessing the efficacy of this compound.

Bleomycin-Induced Pulmonary Fibrosis in Mice

This is a widely used model to mimic idiopathic pulmonary fibrosis.

-

Animal Model: C57BL/6 mice are commonly used due to their susceptibility to bleomycin-induced fibrosis.[8]

-

Induction of Fibrosis:

-

Anesthetize the mice (e.g., with isoflurane or ketamine/xylazine).

-

Administer a single intratracheal dose of bleomycin (typically 1.5-3.0 U/kg) in sterile saline.[9] A control group should receive saline only.

-

-

This compound Administration:

-

Assessment of Fibrosis:

-

Histology: Harvest lungs at a specified time point (e.g., 21 or 28 days), fix in formalin, and embed in paraffin. Stain sections with Masson's trichrome or Picrosirius Red to visualize collagen deposition.[9]

-

Hydroxyproline Assay: Quantify total lung collagen content by measuring hydroxyproline levels in lung homogenates. This provides a quantitative measure of fibrosis.[11]

-

Western Blot: Analyze lung tissue homogenates for the expression of fibrotic markers such as alpha-smooth muscle actin (α-SMA) and collagen type I.[12]

-

Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Rats

This model is a classic and reliable method for studying liver fibrosis.

-

Animal Model: Wistar or Sprague-Dawley rats are commonly used.

-

Induction of Fibrosis:

-

Administer CCl4 (typically 0.5-2 mL/kg) diluted in a vehicle like corn oil or olive oil via intraperitoneal injection or oral gavage.[13]

-

Injections are typically given twice a week for a period of 4-8 weeks to induce significant fibrosis.

-

-

This compound Administration:

-

TDG can be administered orally or via intraperitoneal injection.

-

Treatment can be prophylactic (starting with CCl4) or therapeutic (starting after fibrosis is established).

-

-

Assessment of Fibrosis:

-

Histology: Perfuse the liver, fix in formalin, and embed in paraffin. Stain sections with Sirius Red to quantify the collagen proportional area.[14]

-

Gene Expression: Analyze liver tissue for the mRNA expression of pro-fibrotic genes such as Col1a1, Acta2 (α-SMA), and Tgf-β1 using RT-qPCR.

-

Western Blot: Quantify the protein levels of α-SMA and collagen type I in liver lysates.[15]

-

Unilateral Ureteral Obstruction (UUO) Model of Renal Fibrosis

The UUO model induces rapid and progressive tubulointerstitial fibrosis.

-

Animal Model: Mice (e.g., C57BL/6) or rats are used.

-

Surgical Procedure:

-

Anesthetize the animal.

-

Make a midline abdominal incision to expose the left ureter.

-

Ligate the ureter at two points with surgical silk. The contralateral kidney serves as an internal control.[16]

-

-

This compound Administration:

-

Administer TDG daily via a suitable route (e.g., intraperitoneal injection) starting from the day of surgery.

-

-

Assessment of Fibrosis:

-

Histology: Harvest the kidneys at various time points (e.g., 7, 14, or 21 days post-surgery). Fix, embed, and stain sections with Masson's trichrome or Sirius Red to assess collagen deposition.[17]

-

Immunohistochemistry: Stain kidney sections for fibrotic markers like α-SMA and fibronectin.[18]

-

Western Blot: Analyze kidney cortex lysates for the expression of α-SMA, collagen type I, and other fibrotic proteins.[18]

-

Transverse Aortic Constriction (TAC) Model of Cardiac Fibrosis

The TAC model creates pressure overload on the left ventricle, leading to cardiac hypertrophy and fibrosis.

-

Animal Model: Mice (e.g., C57BL/6) are commonly used.

-

Surgical Procedure:

-

Anesthetize and intubate the mouse.

-